6-acetyl-3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
CAS No.: 687582-17-8
Cat. No.: VC11897951
Molecular Formula: C22H16ClFN2O3S
Molecular Weight: 442.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 687582-17-8 |
|---|---|
| Molecular Formula | C22H16ClFN2O3S |
| Molecular Weight | 442.9 g/mol |
| IUPAC Name | 6-acetyl-3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-5-methylthieno[2,3-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C22H16ClFN2O3S/c1-12-18-20(28)26(17-8-6-15(23)7-9-17)22(29)25(21(18)30-19(12)13(2)27)11-14-4-3-5-16(24)10-14/h3-10H,11H2,1-2H3 |
| Standard InChI Key | URBNRHGDRGCUAE-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl)C(=O)C |
| Canonical SMILES | CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl)C(=O)C |
Introduction
Synthesis
The synthesis of thienopyrimidine derivatives generally involves multi-step reactions starting from commercially available precursors. Typical methods include:
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Cyclization reactions to form the thieno[2,3-d]pyrimidine core.
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Functionalization steps to introduce specific substituents like acetyl, chlorophenyl, and fluorophenyl groups.
The exact synthetic route for this specific compound may involve:
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Nucleophilic substitution to attach halogenated aromatic groups.
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Acetylation reactions for the ketone group.
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Use of catalysts or bases to facilitate cyclization.
Potential Applications
Thienopyrimidine derivatives are widely explored in pharmaceutical research due to their pharmacological potential. The compound's structure suggests possible activity as:
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Anti-inflammatory agent: Similar compounds have shown inhibition of enzymes like cyclooxygenase or lipoxygenase.
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Anticancer agent: The presence of halogenated phenyl groups can enhance binding affinity to cancer-related targets (e.g., kinases).
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Antimicrobial agent: Thienopyrimidines are known for their activity against bacterial and fungal pathogens.
Table 2: Biological Potentials of Related Compounds
| Activity | Mechanism/Target | References from Similar Studies |
|---|---|---|
| Anti-inflammatory | Inhibition of 5-lipoxygenase | Docking studies on related thienopyrimidines |
| Anticancer | Kinase inhibition | Studies on halogen-substituted heterocycles |
| Antimicrobial | Cell wall synthesis disruption | Known activity of sulfur-containing compounds |
Analytical Characterization
To confirm the structure and purity of this compound, several analytical techniques are typically employed:
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NMR Spectroscopy: Provides detailed information about the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands.
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X-Ray Crystallography: Determines the three-dimensional arrangement of atoms in crystalline form.
Table 3: Expected Spectroscopic Data
| Technique | Key Observations |
|---|---|
| NMR (1H & 13C) | Signals corresponding to aromatic protons and carbons; methyl groups; ketone carbon |
| IR Spectroscopy | Strong bands for C=O (~1700 cm⁻¹), C-Cl (~700 cm⁻¹), and C-F (~1100 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at ~431 m/z |
Research Significance
This compound exemplifies the versatility of thienopyrimidines in drug design due to its functionalized aromatic systems and heterocyclic core. Future research could focus on:
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Structure-Activity Relationship (SAR) studies to optimize biological activity.
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Development of analogs with improved solubility or bioavailability.
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Preclinical testing against specific disease models.
The combination of fluorine, chlorine, and sulfur atoms in its structure suggests enhanced lipophilicity and metabolic stability, which are desirable traits in drug candidates.
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